molecular formula C7H4ClIN2 B7779515 4-Amino-3-chloro-5-iodobenzonitrile

4-Amino-3-chloro-5-iodobenzonitrile

Cat. No.: B7779515
M. Wt: 278.48 g/mol
InChI Key: PESSQPBAGYJRBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-3-chloro-5-iodobenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor compound, followed by nitrile formation and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity . Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-Amino-3-chloro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

4-Amino-3-chloro-5-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-iodobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-3-chloro-5-iodobenzonitrile can be compared to other halogenated benzonitriles, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-amino-3-chloro-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESSQPBAGYJRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-3-chloro-benzonitrile (100 mg, 0.66 mmol) and ICl (1.1 eq, 0.72 mmol, 117.05 mg) were added in methylene chloride. The reaction mixture was stirred for 12 hr. The reaction mixture was purified according to similar procedure to step 2 of Example 8 to obtain 4-Amino-3-chloro-5-iodobenzonitrile (65.2 mg, 35.80%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
117.05 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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